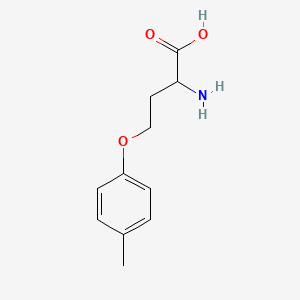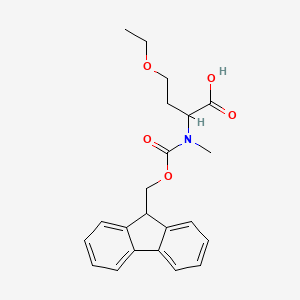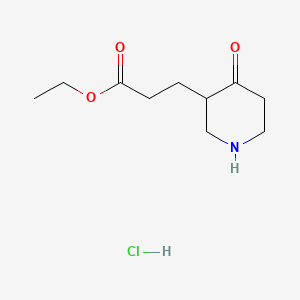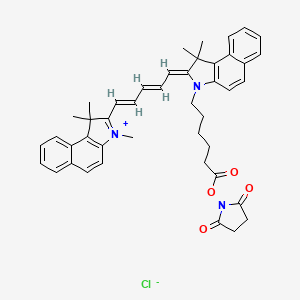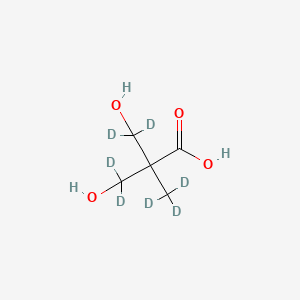
2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid is a deuterated form of 2,2-Bis(hydroxymethyl)propionic acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The deuterium labeling makes it particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid typically involves the deuteration of 2,2-Bis(hydroxymethyl)propionic acid. This process can be achieved through the use of deuterated reagents such as deuterated formaldehyde and deuterated water. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar deuterated reagents. The process is optimized for high yield and purity, often involving multiple steps of purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or alkyl halides are commonly used for esterification or etherification reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of hyperbranched polymers and dendrimers.
Biology: Utilized in the study of metabolic pathways and enzyme mechanisms through isotopic labeling.
Medicine: Employed in drug delivery systems and as a component in the synthesis of pharmaceuticals.
Industry: Applied in the production of coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of 2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid involves its interaction with various molecular targets. The deuterium atoms provide unique properties that can influence reaction kinetics and stability. In biological systems, the compound can be used to trace metabolic pathways and study enzyme-catalyzed reactions. The hydroxyl and carboxyl groups allow for versatile chemical modifications, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: The non-deuterated form, commonly used in similar applications.
Dimethylolpropionic acid: Another related compound with similar functional groups.
Uniqueness
The incorporation of deuterium atoms in 2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid provides unique advantages in research applications. Deuterium labeling enhances the compound’s stability and allows for detailed studies using NMR and mass spectrometry. This makes it distinct from its non-deuterated counterparts and other similar compounds.
Properties
Molecular Formula |
C5H10O4 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3,3,3-trideuterio-2,2-bis[dideuterio(hydroxy)methyl]propanoic acid |
InChI |
InChI=1S/C5H10O4/c1-5(2-6,3-7)4(8)9/h6-7H,2-3H2,1H3,(H,8,9)/i1D3,2D2,3D2 |
InChI Key |
PTBDIHRZYDMNKB-NCKGIQLSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])O)C([2H])([2H])O |
Canonical SMILES |
CC(CO)(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


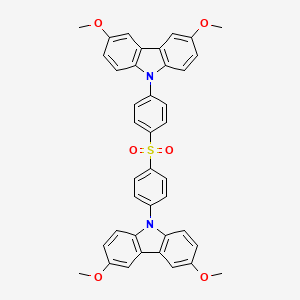

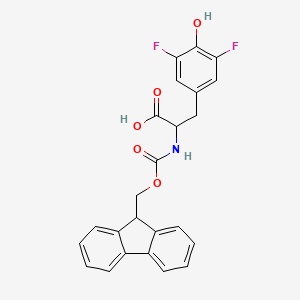
![tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate](/img/structure/B12303732.png)
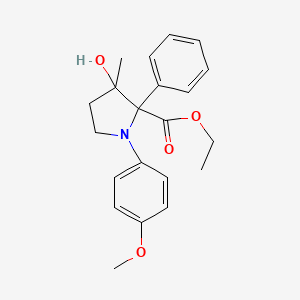

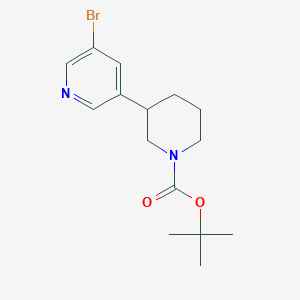
![N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine](/img/structure/B12303764.png)
![10,25-Dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride](/img/structure/B12303771.png)
